(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
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Overview
Description
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetralin core with hydroxy, phenylpiperidino, and fluoroethoxy substituents, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetralin Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Attachment of the Phenylpiperidino Group: This is typically done through nucleophilic substitution reactions.
Addition of the Fluoroethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The phenylpiperidino and fluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-fluoroethoxy)phenyl)methanol
- (4-(2-fluoroethoxy)phenyl)boronic acid
Uniqueness
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERQSYUBLZZNW-FGZHOGPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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